molecular formula C24H20N2O2 B6001355 4-(Benzyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one

4-(Benzyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one

Cat. No.: B6001355
M. Wt: 368.4 g/mol
InChI Key: QLDBMVSCGNQDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes a benzyliminomethyl group, a hydroxy group, and a methylphenyl group attached to an isoquinolin-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing an amino group, which can be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

4-(Benzyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(Benzyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one is unique due to its specific structural features, such as the presence of both benzyliminomethyl and hydroxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

4-(benzyliminomethyl)-3-hydroxy-2-(4-methylphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-17-11-13-19(14-12-17)26-23(27)21-10-6-5-9-20(21)22(24(26)28)16-25-15-18-7-3-2-4-8-18/h2-14,16,28H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDBMVSCGNQDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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